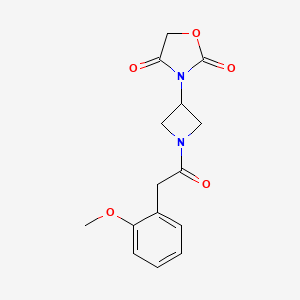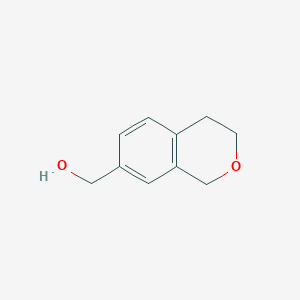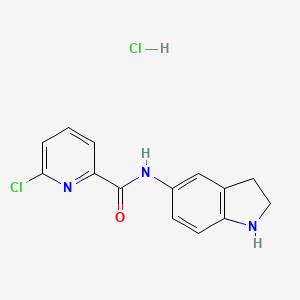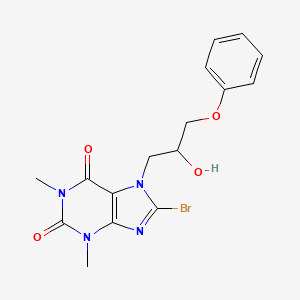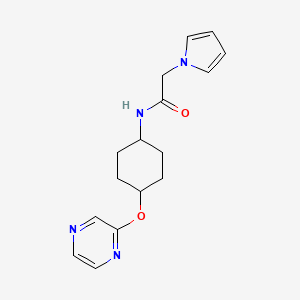![molecular formula C26H27N3O2S2 B2916804 N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1223779-33-6](/img/structure/B2916804.png)
N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C26H27N3O2S2 and its molecular weight is 477.64. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thymidylate Synthase and Dihydrofolate Reductase Inhibition : This compound and its analogues have been synthesized as potential inhibitors of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in DNA synthesis and cell replication. Such compounds have shown potency in inhibiting these enzymes, suggesting potential applications in cancer therapy (Gangjee et al., 2008).
Antitumor Activity : Various derivatives of this chemical structure have been explored for their antitumor activities. Some compounds demonstrated significant growth inhibition in human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines, indicating a potential role in cancer treatment (Hafez & El-Gazzar, 2017).
Glutaminase Inhibition : Analogs of this compound have been examined for their role as inhibitors of kidney-type glutaminase (GLS), a key enzyme in glutamine metabolism often implicated in cancer. Some analogs showed promising inhibition of GLS, indicating potential therapeutic applications (Shukla et al., 2012).
Spectral Characterization and Synthetic Methodology : The compound's derivatives have been the subject of studies focusing on their synthesis and spectral characterization. These studies provide insights into the molecular structure and properties of the compound, which are essential for its application in medicinal chemistry (Zaki et al., 2017).
Protein Binding Studies : Research has been conducted on the interaction of similar compounds with proteins, such as bovine serum albumin (BSA). Such studies are crucial for understanding the bioavailability and pharmacokinetics of these compounds (Meng et al., 2012).
Crystal Structure Analysis : The crystal structures of related compounds have been elucidated, providing detailed insights into their molecular configurations. This information is vital for understanding the compound's interactions and reactivity (Subasri et al., 2016).
Pharmacological Evaluation for Antiviral Activity : A study has evaluated the antiviral activity of similar compounds, particularly against COVID-19, through molecular docking and other computational methods. This indicates its potential application in developing treatments against viral infections (Mary et al., 2020).
properties
IUPAC Name |
N-(4-butylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-3-5-9-18-12-14-20(15-13-18)27-22(30)17-33-26-28-23-21(19-10-7-6-8-11-19)16-32-24(23)25(31)29(26)4-2/h6-8,10-16H,3-5,9,17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLUHEWSALDGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2916723.png)
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
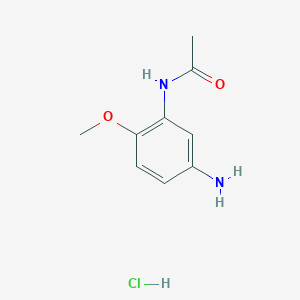

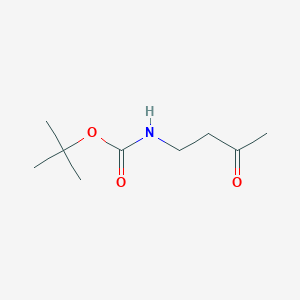
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2916732.png)
